molecular formula C14H16N2O2S B4287315 N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea

N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B4287315
M. Wt: 276.36 g/mol
InChI Key: MNFWWZPSMWIWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea (FMME) is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. FMME is a thiourea derivative that has been studied for its biological and pharmaceutical properties.

Scientific Research Applications

N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has been shown to exhibit antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential use as a therapeutic agent for diabetes, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea can inhibit the growth of cancer cells, bacteria, and fungi. N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has also been shown to have hypoglycemic and hypolipidemic effects in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has some limitations for lab experiments, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea and its potential targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea to determine its safety and efficacy in vivo. Additionally, N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea could be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, the study of N-(2-furylmethyl)-N'-(2-methoxybenzyl)thiourea has the potential to lead to the development of new therapeutic agents and the advancement of various scientific fields.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-13-7-3-2-5-11(13)9-15-14(19)16-10-12-6-4-8-18-12/h2-8H,9-10H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWWZPSMWIWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(2-methoxybenzyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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